4-[(2-isopropyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride
Description
Properties
Molecular Formula |
C12H23Cl2N3 |
|---|---|
Molecular Weight |
280.23 g/mol |
IUPAC Name |
4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidine;dihydrochloride |
InChI |
InChI=1S/C12H21N3.2ClH/c1-10(2)12-14-7-8-15(12)9-11-3-5-13-6-4-11;;/h7-8,10-11,13H,3-6,9H2,1-2H3;2*1H |
InChI Key |
DMGKCOXBPOMIJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine dihydrochloride typically involves the formation of the imidazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, which is then reacted with a piperidine derivative under specific conditions . The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole or piperidine rings.
Substitution: The compound can undergo substitution reactions where functional groups on the rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites on enzymes, while the piperidine ring can enhance the compound’s binding affinity and specificity. This dual interaction can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Structural Features
The compound’s analogs vary in substituents on the imidazole ring, linker groups, and core heterocycles. Key examples include:
Key Observations :
- Linker Groups: Methyl linkers (target compound, ) may reduce conformational flexibility compared to ethyl () or oxyimino () groups, affecting molecular rigidity and target engagement.
- Core Heterocycle : Pyridine in introduces aromatic nitrogen, altering electronic properties versus piperidine-based analogs.
Physicochemical Properties
Key Observations :
- Melting Points : Derivatives with bulkier substituents (e.g., 13g in ) exhibit higher melting points (~198–200°C), suggesting stronger intermolecular forces. The target compound’s isopropyl group may similarly elevate melting points compared to smaller substituents.
- Solubility : Dihydrochloride salts (target compound, ) enhance aqueous solubility, critical for in vivo applications .
Pharmacological and Metabolic Considerations
- Metabolic Stability : Bulkier substituents (e.g., diphenylmethoxy in ) may slow cytochrome P450-mediated metabolism, extending half-life. Conversely, smaller groups (e.g., methyl in ) could lead to faster clearance .
- Target Selectivity : The pyridine core in may engage hydrogen bonding differently than piperidine, affecting selectivity for receptors like histamine or serotonin transporters.
Biological Activity
4-[(2-isopropyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride, also known as 4-(imidazol-1-ylmethyl)piperidine, is a compound with significant biological activity, particularly in the field of pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H15N3
- Molecular Weight : 165.24 g/mol
- CAS Number : 90748-03-1
- Synonyms : 4-(1H-imidazol-1-yl)methylpiperidine, 4-(imidazol-1-ylmethyl)piperidine
The compound exhibits its biological effects primarily through interactions with various receptors in the central nervous system. Notably, it has been studied for its affinity towards opioid receptors, which are critical in modulating pain and emotional responses.
Opioid Receptor Interaction
Research indicates that derivatives of piperidine compounds, including 4-[(2-isopropyl-1H-imidazol-1-yl)methyl]piperidine, demonstrate selective agonist activity at delta-opioid receptors. This selectivity suggests potential applications in treating anxiety and depression, as evidenced by studies showing anxiolytic and antidepressant-like effects in animal models .
Antiviral Properties
Emerging studies have highlighted the antiviral potential of imidazole-containing compounds. For instance, certain derivatives have shown activity against viral infections by inhibiting replication processes. Although specific data on 4-[(2-isopropyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride is limited, related compounds have demonstrated promising results against HIV and other viral pathogens .
Case Studies and Research Findings
Potential Therapeutic Applications
Given its biological profile, 4-[(2-isopropyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride may have several therapeutic applications:
- Anxiolytic and Antidepressant Treatments : Due to its interaction with opioid receptors.
- Antiviral Therapeutics : Potential for development against specific viral infections based on structural analogs.
- Pain Management : Its opioid receptor activity may provide a pathway for pain relief strategies.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-[(2-isopropyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with aromatic precursors. Key steps include alkylation to introduce the isopropyl-imidazole group and subsequent methylation on the piperidine ring. Optimal conditions (e.g., dimethylformamide as solvent, palladium catalysts, and temperatures between 80–120°C) are critical for minimizing side reactions like over-alkylation or oxidation . For hydrochloride salt formation, stoichiometric HCl in ethanol under reflux is recommended. Yield optimization requires precise control of reaction time and purification via recrystallization .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the imidazole-piperidine linkage and substituent positions. Infrared (IR) spectroscopy confirms the presence of secondary amine and hydrochloride salt formation. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%), while mass spectrometry (MS) validates molecular weight .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Although specific GHS classification is unavailable, standard protocols for hydrochlorides apply. Use fume hoods for powder handling to avoid inhalation. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for imidazole-piperidine derivatives?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). To address this:
- Conduct plasma protein binding assays to assess compound stability.
- Use microsomal incubation (e.g., liver S9 fractions) to identify metabolic hotspots.
- Validate in vitro findings using orthotopic xenograft models for tissue-specific activity .
Q. What computational approaches are recommended for predicting binding affinity to neurological targets (e.g., GABA receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with GABAA receptor subunits. Molecular dynamics simulations (AMBER, GROMACS) over 100–200 ns trajectories assess binding stability. Pharmacophore mapping (LigandScout) identifies critical interaction motifs, such as hydrogen bonding with α1-subunit residues .
Q. How can crystallographic data resolve structural ambiguities in imidazole-piperidine derivatives?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and Olex2 (for visualization) provides precise bond angles and conformations. For poorly diffracting crystals, synchrotron radiation (λ = 0.7–1.0 Å) enhances resolution. Twinning or disorder can be addressed with PLATON’s SQUEEZE algorithm .
Q. What strategies optimize the selectivity of this compound for kinase targets over off-target enzymes?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the isopropyl group to bulkier tert-butyl or fluorinated analogs to sterically hinder off-target binding.
- Kinase Profiling : Use Eurofins’ KinaseProfiler™ to identify off-target interactions.
- Covalent Docking : Introduce electrophilic warheads (e.g., acrylamides) for irreversible binding to catalytic cysteine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
